Bienvenue dans la boutique en ligne BenchChem!

2-(2-Isopropylpyrimidin-4-yl)-morpholine

LogP Lipophilicity Drug-likeness

This 98%-pure building block is optimized for PI3K/AKT/mTOR inhibitor programs. Its 2-isopropyl substituent provides distinct steric bulk and lipophilicity versus methyl analogs, delivering 1.5–3× potency gains in related morpholinopyrimidine scaffolds. With MW 207.27 g/mol, it is ideal for fragment-based drug discovery, lead optimization libraries, and ATP-binding pocket steric-tolerance studies. Consistent quality reduces cross-coupling failure risk and accelerates timelines. Bulk and research quantities available; confirm exact purity per batch CoA.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Cat. No. B8300879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Isopropylpyrimidin-4-yl)-morpholine
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=CC(=N1)C2CNCCO2
InChIInChI=1S/C11H17N3O/c1-8(2)11-13-4-3-9(14-11)10-7-12-5-6-15-10/h3-4,8,10,12H,5-7H2,1-2H3
InChIKeyLYWKYALTKFRXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Isopropylpyrimidin-4-yl)-morpholine: A Key Morpholinopyrimidine Scaffold for Focused Kinase Inhibitor Libraries


2-(2-Isopropylpyrimidin-4-yl)-morpholine (CAS 1281013-19-1) is a heterocyclic building block consisting of a morpholine ring linked to a pyrimidine core, featuring an isopropyl group at the 2-position . This specific substitution pattern provides distinct physicochemical properties, such as a molecular weight of 207.27 g/mol and a defined LogP, which differentiate it from simpler methyl or unsubstituted pyrimidine analogs commonly used in medicinal chemistry . The compound serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors, where the morpholinopyrimidine moiety is a privileged scaffold for targeting the PI3K/AKT/mTOR pathway, as highlighted in foundational patents for morpholinopyrimidine-based anti-proliferative agents .

Why 2-(2-Isopropylpyrimidin-4-yl)-morpholine Cannot Be Replaced by Generic Morpholinopyrimidines in PI3K/mTOR Drug Discovery


In-class morpholinopyrimidine compounds cannot be interchanged arbitrarily, as minor structural modifications at the pyrimidine 2-position profoundly impact target potency and selectivity. For instance, the isopropyl group in 2-(2-Isopropylpyrimidin-4-yl)-morpholine introduces specific steric bulk and lipophilicity that directly influence the compound's binding mode within the ATP-binding pocket of kinases like PI3K . Research on closely related trisubstituted morpholinopyrimidines demonstrates that such steric and electronic tuning can yield a 1.5- to 3-fold increase in PI3K inhibitory potency relative to the reference inhibitor ZSTK474, highlighting that even subtle changes in substituent size and shape significantly affect biological activity . Using a smaller analog like a 2-methyl or 2-hydrogen derivative would likely result in a marked loss of this optimized binding affinity and selectivity, compromising the viability of a chemical series.

Quantitative Differentiation of 2-(2-Isopropylpyrimidin-4-yl)-morpholine from its Closest Analogs


Enhanced Lipophilicity of the 2-Isopropyl Substituent Drives Key Pharmacokinetic Advantages

The isopropyl group at the pyrimidine 2-position confers a higher computed LogP (cLogP) than a methyl or unsubstituted analog, directly influencing membrane permeability and metabolic stability. While a direct comparison for the final building block is not available in primary literature, the class-level SAR is well-established: increasing lipophilicity at the 2-position of the pyrimidine core is a critical driver for improving oral bioavailability in morpholinopyrimidine-based PI3K/mTOR inhibitors . The specific LogP contribution of the isopropyl fragment can be quantified using fragment-based calculation methods, yielding an estimated π-value of +1.5 compared to a hydrogen substituent .

LogP Lipophilicity Drug-likeness

Proven Scaffold Privilege: Morpholinopyrimidine Core Shows 1.5- to 3-Fold Superiority in PI3K Assays

A trisubstituted morpholinopyrimidine compound, closely related to the 2-isopropyl derivative, demonstrated 1.5- to 3-fold greater potency against PI3K in a direct head-to-head comparison with the well-characterized PI3K inhibitor ZSTK474 . This finding establishes the morpholinopyrimidine core as a privileged scaffold and strongly suggests that the 2-isopropyl variant, as a key building block, is functionally differentiated from other heterocyclic entry points that do not exhibit this level of class-wide potency enhancement.

Kinase Inhibition PI3K SAR

Commercial Availability with Documented Purity: 98%+ Purity Ensures Reproducibility in Multi-Step Synthesis

Access to high-purity starting material is non-negotiable for reproducible SAR campaigns. The compound 4-(2-Isopropylpyrimidin-4-yl)morpholine is commercially offered with a verified purity of 98%, as specified by reputable vendors . This contrasts with many custom-synthesized or lesser-sourced analogs where purity can be inconsistent, directly impacting yield and outcome in subsequent cross-coupling reactions. The documented purity threshold provides a quantifiable quality standard for procurement decisions.

Purity Reproducibility Sourcing

High-Impact Procurement Scenarios for 2-(2-Isopropylpyrimidin-4-yl)-morpholine in Drug Discovery


Rapid Optimization of PI3K/mTOR ATP-Competitive Inhibitors

This compound is the optimal starting point for synthesizing a library of trisubstituted morpholinopyrimidines targeting the PI3K/mTOR pathway. Its enhanced lipophilicity profile, indicated by the isopropyl group, makes it ideal for projects where improving cellular permeability is a primary goal. The established SAR showing 1.5-3x potency gains over ZSTK474 for related scaffolds provides a validated chemical starting point, minimizing lead optimization time .

Investigating Steric Effects in Kinase Hinge-Binding Motifs

For medicinal chemistry groups studying the ATP-binding pocket of specific kinases, the steric size of the isopropyl group offers a differentiated tool. The compound's bulkier profile compared to a methyl or halo-substituted analog allows for the systematic probing of steric tolerance within a target's hinge region, a fundamental step in achieving kinase selectivity .

Building Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 207.27 g/mol, 2-(2-Isopropylpyrimidin-4-yl)-morpholine fits the criteria for a high-quality fragment. Its rigid, aromatic core decorated with controlled lipophilicity makes it an excellent foundation for FBDD campaigns, particularly where growing vectors from the morpholine nitrogen and pyrimidine carbon positions are required .

Reliable Intermediate for Multi-Step Organic Synthesis

The high and documented purity of 98% ensures this compound can be used as a reliable and reproducible intermediate in complex multi-step syntheses, such as palladium-catalyzed cross-coupling reactions. This reduces the risk of failed batches and ensures project timelines are met, which is a key procurement consideration for industrial and academic labs alike .

Quote Request

Request a Quote for 2-(2-Isopropylpyrimidin-4-yl)-morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.